molecular formula C11H15ClN2O B3154810 1-Benzylpiperazin-2-one hydrochloride CAS No. 78551-58-3

1-Benzylpiperazin-2-one hydrochloride

Cat. No. B3154810
Key on ui cas rn: 78551-58-3
M. Wt: 226.7 g/mol
InChI Key: IDUUIDSBIFYYIO-UHFFFAOYSA-N
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Patent
US04534897

Procedure details

A mixture of 1,4-bis(phenylmethyl)piperazinone hydrochloride (XIII, Example 39, 15.0 g.) and 10% palladium charcoal (5.0 g.) in ethanol (200 ml.) is hydrogenated (50 lb. initial hydrogen pressure) until uptake of hydrogen ceased. The solution is filtered, the ethanol is removed under reduced pressure and the residual solid is recrystallized from methanol-isopropanol to give the title compound, m.p. 160°-161°.
Name
1,4-bis(phenylmethyl)piperazinone hydrochloride
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].[C:2]1([CH2:8][N:9]2[CH2:14][CH2:13][N:12](CC3C=CC=CC=3)[CH2:11][C:10]2=[O:22])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H][H]>C(O)C.[Pd]>[ClH:1].[C:2]1([CH2:8][N:9]2[CH2:14][CH2:13][NH:12][CH2:11][C:10]2=[O:22])[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:0.1,5.6|

Inputs

Step One
Name
1,4-bis(phenylmethyl)piperazinone hydrochloride
Quantity
15 g
Type
reactant
Smiles
Cl.C1(=CC=CC=C1)CN1C(CN(CC1)CC1=CC=CC=C1)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution is filtered
CUSTOM
Type
CUSTOM
Details
the ethanol is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residual solid is recrystallized from methanol-isopropanol

Outcomes

Product
Name
Type
product
Smiles
Cl.C1(=CC=CC=C1)CN1C(CNCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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